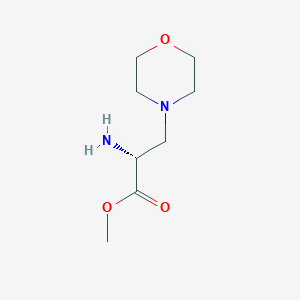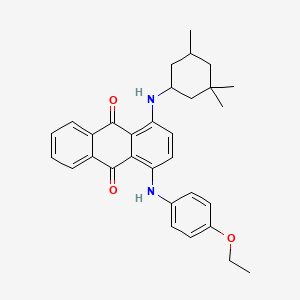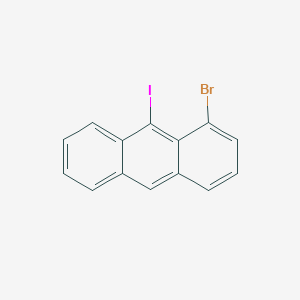
1-Bromo-9-iodoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-9-iodoanthracene is a chemical compound with the molecular formula C₁₄H₈BrI. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique structure, which includes both bromine and iodine atoms attached to the anthracene core. The presence of these halogens makes it a versatile intermediate for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-9-iodoanthracene can be synthesized through a sequential halogenation process. The initial step involves the bromination of anthracene to form 9-bromoanthracene. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat . The subsequent iodination of 9-bromoanthracene is carried out using iodine and a suitable oxidizing agent, such as iodic acid, to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-9-iodoanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with alkynes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form anthraquinone derivatives or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (for bromine substitution) or palladium catalysts (for cross-coupling) are commonly used.
Cross-Coupling Reactions: Palladium or copper catalysts, along with ligands and bases, are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile or electrophile used.
Cross-Coupling Reactions: Products include alkynylated anthracenes, which are useful in materials science.
Oxidation and Reduction Reactions: Products include anthraquinone derivatives and dehalogenated anthracenes.
Applications De Recherche Scientifique
1-Bromo-9-iodoanthracene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the synthesis of biologically active molecules for pharmaceutical research.
Chemical Sensors: The compound’s unique photophysical properties make it suitable for use in chemical sensors and probes.
Mécanisme D'action
The mechanism by which 1-bromo-9-iodoanthracene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of bromine and iodine atoms allows for selective functionalization, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
9-Bromoanthracene: Similar in structure but lacks the iodine atom, making it less versatile for certain reactions.
9-Iodoanthracene: Similar in structure but lacks the bromine atom, affecting its reactivity and applications.
1-Bromo-10-iodoanthracene: Another halogenated anthracene derivative with different substitution patterns, leading to varied reactivity.
Uniqueness: 1-Bromo-9-iodoanthracene is unique due to the presence of both bromine and iodine atoms, which allows for a broader range of chemical reactions and applications compared to its mono-halogenated counterparts .
Propriétés
Numéro CAS |
820208-66-0 |
|---|---|
Formule moléculaire |
C14H8BrI |
Poids moléculaire |
383.02 g/mol |
Nom IUPAC |
1-bromo-9-iodoanthracene |
InChI |
InChI=1S/C14H8BrI/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
Clé InChI |
WQRTXGWBAJGFFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


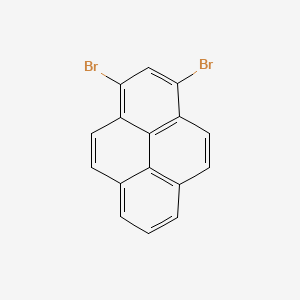

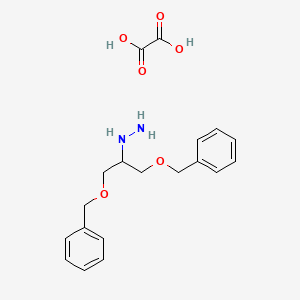
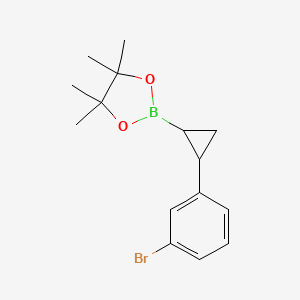
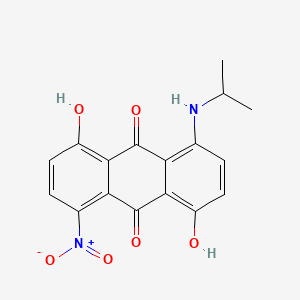

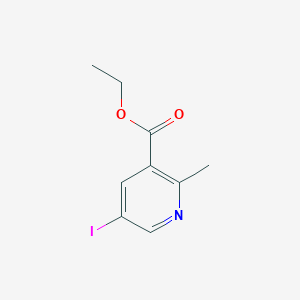
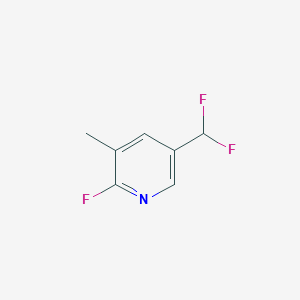
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)
![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)


